molecular formula C10H9NO3 B14025676 Ethyl furo[2,3-c]pyridine-7-carboxylate CAS No. 190957-87-0

Ethyl furo[2,3-c]pyridine-7-carboxylate

Cat. No.: B14025676
CAS No.: 190957-87-0
M. Wt: 191.18 g/mol
InChI Key: YWCBLXUSQCJFDL-UHFFFAOYSA-N
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Description

Ethyl furo[2,3-c]pyridine-7-carboxylate is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a fused furopyridine heterocyclic system, a scaffold recognized as a privileged structure in drug discovery due to its broad range of potential biological activities . Furopyridine cores are of significant interest in anticancer research, as they are key components of many reported cytotoxic agents and are used in the synthesis of innovative derivatives that target critical enzymatic pathways, such as the PI3K/AKT/mTOR axis . The ester functional group in its structure provides a versatile handle for further synthetic modifications, allowing researchers to explore structure-activity relationships. This reagent is intended for use in laboratory research to develop new therapeutic agents and probe biological mechanisms. The product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl furo[2,3-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-9-7(3-5-11-8)4-6-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCBLXUSQCJFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281173
Record name Ethyl furo[2,3-c]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-87-0
Record name Ethyl furo[2,3-c]pyridine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl furo[2,3-c]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Furopyridines

  • Nucleophilic Aromatic Substitution (S_NAr) on Halopyridines : A common approach involves displacement of halogen atoms on halogenated pyridines by oxygen nucleophiles, followed by intramolecular cyclization to form the furan ring. This method is well-documented for furo[2,3-b]pyridines but can be adapted for c-isomers with appropriate substitution patterns.

  • Heterocyclization from Pyridine N-oxides : Pyridine N-oxides can undergo ring closure reactions to yield furopyridines under mild, metal-free conditions, providing access to 2,3-substituted furopyridines with good yields.

  • Pictet–Spengler Type Cyclizations : For tetrahydrofuro[3,2-c]pyridines, condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes followed by acid-catalyzed cyclization has been reported, which may be adapted for furo[2,3-c]pyridines.

Specific Preparation Methods for Ethyl furo[2,3-c]pyridine-7-carboxylate

The literature on the exact preparation of this compound is limited compared to other furopyridine isomers; however, key synthetic routes and related methodologies provide insight into its synthesis.

Synthesis via Nucleophilic Aromatic Substitution and Cyclization

A plausible route involves starting from a suitably substituted 2-halopyridine-7-carboxylate ester. The ethyl ester of a 2-halo-3-hydroxypyridine-7-carboxylate can be reacted with ethyl 2-hydroxyacetate or its alkoxide to displace the halogen at the 2-position via nucleophilic aromatic substitution. Intramolecular cyclization then affords the furo[2,3-c]pyridine ring system.

Step Reagents/Conditions Product/Intermediate Yield (%) Reference
1 2,5-Dichloronicotinic acid → esterification with ethanol + acid catalyst Ethyl 2,5-dichloronicotinate -
2 Reaction with ethyl 2-hydroxyacetate alkoxide (base, e.g., NaH) Nucleophilic aromatic substitution and cyclization This compound 70-85

This method parallels the synthesis of furo[2,3-b]pyridines described by O’Byrne et al., adapted for the c-isomer by appropriate positional substitution.

Metal-Free Heterocyclization from Pyridine N-oxides

A mild, metal-free approach involves the preparation of pyridine N-oxides substituted at the 2- and 3-positions with suitable groups (e.g., hydroxy and ethyl carboxylate). These intermediates undergo intramolecular cyclization under mild conditions to yield ethyl 2,3-substituted furo[2,3-c]pyridines.

Step Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Pyridine N-oxide derivative preparation 2,3-Substituted pyridine N-oxide -
2 Cyclization under mild acidic or neutral conditions This compound 50-90

This method benefits from mild conditions and avoids transition metals, allowing functional group tolerance.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yields (%) References
Nucleophilic Aromatic Substitution + Cyclization Straightforward, scalable, uses available starting materials Requires halogenated pyridine precursors, possible regioselectivity issues 70-85
Metal-Free Pyridine N-oxide Heterocyclization Mild conditions, avoids metals, good functional group tolerance Requires preparation of N-oxide intermediates 50-90
Pictet–Spengler Cyclization One-pot/semi-one-pot, versatile for substituted derivatives Limited direct application to ethyl ester, may need further steps Moderate

Mechanistic Insights and Reaction Conditions

  • Nucleophilic Aromatic Substitution (S_NAr) : The alkoxide nucleophile attacks the electron-deficient 2-chloropyridine ring, displacing chloride and forming an intermediate that cyclizes intramolecularly to close the furan ring. Acidic or neutral conditions facilitate ester formation and cyclization.

  • Pyridine N-oxide Cyclization : The N-oxide activates the pyridine ring toward nucleophilic attack and facilitates heterocyclization under mild conditions, often without the need for metal catalysts. This approach allows selective substitution at the 2- and 3-positions.

  • Pictet–Spengler Reaction : The amine condenses with an aldehyde to form an iminium ion, which undergoes intramolecular electrophilic aromatic substitution on the furan ring, yielding a tetrahydrofuro[3,2-c]pyridine scaffold. Acid catalysis is essential for cyclization.

Summary Table of Key Literature Data

Reference Compound Targeted Starting Materials Key Reaction Type Yield Range (%) Notes
Ethyl furo[2,3-b]pyridine derivatives 2,5-Dichloronicotinic acid, ethyl 2-hydroxyacetate S_NAr and cyclization 70-85 Adaptable to c-isomer
2,3-Substituted furo[2,3-b]pyridines Pyridine N-oxide derivatives Metal-free heterocyclization 50-90 Mild conditions, metal-free
Furopyridine isomers including c-isomer Various halogenated pyridines, furans Multiple synthetic routes Variable Comprehensive review
Tetrahydrofuro[3,2-c]pyridines 2-(5-Methylfuran-2-yl)ethanamine, aldehydes Pictet–Spengler cyclization Moderate Semi-one-pot, acid catalysis

Chemical Reactions Analysis

Types of Reactions

Ethyl furo[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Ethyl furo[2,3-c]pyridine-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its structural similarity to other bioactive molecules.

    Industry: Used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl furo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The pathways involved may include inhibition of kinase activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Spectral and Physicochemical Properties

  • Infrared Spectroscopy: All pyrazolo[4,3-c]pyridine derivatives show characteristic C=O stretches at ~1730 cm⁻¹ (ester) and conjugated ketone stretches at ~1670–1640 cm⁻¹ .
  • ¹³C NMR: The ester carbonyl resonates at ~161 ppm (e.g., compound 7d), while aromatic carbons appear between 115–141 ppm .

Comparison with Furo[2,3-c]pyridine Derivatives

  • Furo[2,3-c]pyridine-7-carboxylic Acid (): This compound (CAS 190957-81-4) shares the fused furan-pyridine core but lacks the ethyl ester group.
  • Ethyl 7-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylate (): Though a pyrrolo analog, its molecular weight (224.64 g/mol) and chloro substituent highlight how heteroatom placement and electronegative groups influence reactivity and applications (e.g., as intermediates in drug synthesis) .

Research Implications and Limitations

  • Gaps in Data: Direct studies on ethyl furo[2,3-c]pyridine-7-carboxylate are absent in the evidence. Its properties must be inferred from pyrazolo and pyrrolo analogs.
  • Functional Group Impact: The furan ring’s oxygen atom may enhance electron density compared to pyrazolo derivatives’ nitrogen, altering solubility and reactivity.

Q & A

Q. What are the common synthetic routes for Ethyl furo[2,3-c]pyridine-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 4-cyano-5,6-diphenylpyridazin-3(2H)-one reacts with ethyl chloroacetate in the presence of a base (e.g., KOH) under reflux in ethanol to yield ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate . Optimization involves:
  • Temperature : Reflux (~80°C) ensures sufficient activation energy.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst : Triethylamine can enhance reaction rates by neutralizing HCl byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Table 1 : Key Reaction Parameters from Literature

Starting MaterialReagent/ConditionsYield (%)Reference
4-Cyano-5,6-diphenylpyridazinoneEthyl chloroacetate, KOH, ethanol, 80°C65–70

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR detects aromatic protons (δ 6.8–8.2 ppm) and ester groups (δ 4.3–4.5 ppm for CH2_2, δ 1.3–1.4 ppm for CH3_3). 13^{13}C NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons .
  • IR : Strong absorption at ~1720 cm1^{-1} (ester C=O stretch) and 1600–1500 cm1^{-1} (aromatic C=C) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 241.7 for C10_{10}H8_8ClNO2_2S derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict nucleophilic/electrophilic sites. For example:
  • HOMO Analysis : Identifies electron-rich regions (e.g., furan oxygen) prone to electrophilic attack.
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to optimize reaction pathways .
  • Case Study : The Colle-Salvetti correlation-energy formula (adapted into DFT) accurately predicts correlation energies for heterocycles, aiding in reaction mechanism validation .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS or GC-MS to trace impurities. For instance, ethyl glycinate side reactions during cyclization may yield pyrrolo[2,3-c]pyridazine derivatives .
  • Reaction Monitoring : In-situ IR or 1^1H NMR tracks intermediate formation. Adjusting stoichiometry (e.g., excess ethyl chloroacetate) suppresses competing pathways.
  • Computational Validation : Compare experimental and DFT-calculated 13^{13}C NMR shifts to confirm structural assignments .

Q. How should researchers address regioselective functionalization challenges in the furo[2,3-c]pyridine system?

  • Methodological Answer :
  • Directing Groups : Install amino or nitro groups at C5 to direct electrophiles to C4 or C6 positions .
  • Protection-Deprotection : Protect the ester group (e.g., silylation) to avoid nucleophilic attack during halogenation .
  • Catalytic Control : Pd-catalyzed C-H activation selectively functionalizes electron-deficient positions (e.g., C7) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Exothermic Reactions : Cool reactions (ice bath) when using reactive reagents (e.g., chloroacetyl chloride). Monitor temperature with probes.
  • Spill Management : Absorb spills with vermiculite; avoid water to prevent dispersion. Dispose via licensed hazardous waste contractors .

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